molecular formula C12H22N2O2 B14809073 Piperidin-3-yl azepane-1-carboxylate

Piperidin-3-yl azepane-1-carboxylate

Cat. No.: B14809073
M. Wt: 226.32 g/mol
InChI Key: QSZQQOYTELOTER-UHFFFAOYSA-N
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Description

Piperidin-3-yl azepane-1-carboxylate (CAS 1539582-30-3) is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of piperidin-1-yl and azepin-1-yl carboxylates that have been identified and patented as muscarinic M4 receptor agonists . The M4 muscarinic acetylcholine receptor is a high-priority target for the treatment of various central nervous system (CNS) disorders, positioning this compound as a key candidate for investigating novel therapeutic pathways for conditions such as Alzheimer's disease, schizophrenia, cognitive deficits, and pain . The structure of this compound incorporates both a piperidine and an azepane ring, linked by a carboxylate group. This scaffold is recognized as a privileged structure in drug discovery. The carbamate fragment is of particular importance, as such groups are known to act as preferred pharmacophores for cholinesterase inhibitors and other biologically active molecules, potentially enabling strong binding interactions in the active sites of enzymes or receptors . Researchers can utilize this compound as a critical building block or promising scaffold for the design and synthesis of multi-target directed ligands (MTDLs) aimed at complex neurodegenerative diseases . It is supplied with a documented purity of >95% and is intended for research applications in laboratory settings only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-3-yl azepane-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-8-3-1-2-4-9-14)16-11-6-5-7-13-10-11/h11,13H,1-10H2

InChI Key

QSZQQOYTELOTER-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)OC2CCCNC2

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for Azepane Ring Synthesis and Functionalization

The seven-membered azepane ring presents a significant synthetic challenge due to entropic factors that disfavor the formation of medium-sized rings. manchester.ac.uk Consequently, a variety of specialized methods have been developed to access this important structural motif. researchgate.netchemistryviews.org

Intramolecular cyclization is a powerful strategy for forming cyclic structures by connecting two reactive ends of a linear precursor. In the context of azepane synthesis, this approach often involves the formation of a key carbon-nitrogen bond.

One notable method involves the Brønsted acid-assisted intramolecular cyclization of unsaturated tryptamides. This strategy has been successfully applied to generate azepino[4,5-b]indolones, demonstrating a facile route to complex azepane-containing fused systems. thieme-connect.de The reaction proceeds by heating a solution of a hydroxy tryptamide with an acid catalyst like (+)-camphorsulfonic acid (CSA) in a solvent such as benzene, leading to the desired cyclized product. thieme-connect.de

Another approach utilizes a silyl (B83357) aza-Prins cyclization mediated by iron(III) salts to create tetrahydroazepines. acs.org This methodology combines an aza-Prins cyclization with a Peterson-type elimination in a single step to form C-N and C-C bonds, along with an endocyclic double bond, under mild conditions. acs.org Furthermore, an iron-catalyzed reductive amination of ϖ-amino fatty acids, using phenylsilane (B129415) as a key reagent, facilitates the formation and reduction of an imine, initiating cyclization to yield azepanes, among other N-heterocycles. nih.gov

A stereoselective synthesis of highly functionalized pentahydroxyazepane iminosugars has also been achieved through a key intramolecular reductive amination step. This process follows an osmium-catalyzed tethered aminohydroxylation reaction, which establishes the required stereochemistry before the final ring-closing amination affords the azepane structure. nih.gov

Ring expansion offers an alternative and effective pathway to seven-membered heterocycles, starting from more readily available five- or six-membered rings. researchgate.net This strategy circumvents the challenges of direct cyclization for medium-sized rings.

A prominent example is the photochemical dearomative ring expansion of nitroarenes, which converts a six-membered benzenoid framework into a seven-membered 3H-azepine system. nih.govrwth-aachen.de This transformation is mediated by blue light at room temperature and involves the conversion of a nitro group into a singlet nitrene, which inserts into the aromatic ring. nih.govresearchgate.net A subsequent hydrogenolysis step reduces the azepine intermediate to the saturated azepane core, providing access to complex polysubstituted azepanes in just two steps. nih.govrwth-aachen.de This method has been used to create azepane analogues of known piperidine-containing drugs. researchgate.net

Another strategy involves the stereoselective and regioselective ring expansion of piperidine (B6355638) derivatives to yield diastereomerically pure azepanes in excellent yields. rsc.org This process has been investigated using semiempirical molecular orbital calculations to understand the reaction's stereochemical and regiochemical outcomes. rsc.org Additionally, a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones provides a two-step formal [5+2] cycloaddition pathway to densely functionalized azepane derivatives from simple pyrrolidinones and aldehydes. nih.gov

Starting MaterialReagents/ConditionsProduct TypeYieldReference
NitroarenesBlue light, P(Oi-Pr)₃, Et₂NH; then H₂ (100 atm), Pd/C or PtO₂Polysubstituted AzepanesHigh (e.g., 84%) nih.govrwth-aachen.deresearchgate.net
Substituted PiperidinesNot specifiedDiastereomerically pure AzepanesExcellent rsc.org
N-vinylpyrrolidinonesPhotochemical rearrangementAzepin-4-onesGood nih.gov

Organolithium reagents are potent nucleophiles and bases that can be employed to create complex molecular architectures with high stereocontrol. A chemoenzymatic approach has been developed for the synthesis of enantioenriched 2-aryl azepanes. nih.gov This method begins with the biocatalytic asymmetric reductive amination of cyclic imines to produce chiral amines. These amines are then converted into N'-aryl ureas, which undergo rearrangement upon treatment with a base. This rearrangement proceeds through a configurationally stable benzyllithium (B8763671) intermediate, resulting in the stereospecific transfer of the aryl substituent to the 2-position of the azepane ring. nih.gov This sequence provides access to previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

In a different context, organolithium reagents have been used in highly stereoselective additions to the C=N bond of oxazoline (B21484) groups attached to azetidine (B1206935) rings, a smaller nitrogen heterocycle. frontiersin.org This reaction, conducted in a non-polar solvent like toluene, is facilitated by the complexation of the organolithium by nitrogen lone pairs, leading to a regio- and stereoselective addition. While this specific example targets azetidines, the principles of using organolithium reagents to achieve high stereoselectivity via substrate-reagent complexation are broadly applicable in heterocyclic chemistry. frontiersin.org

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild conditions. The conversion of simple nitroarenes into complex azepanes is a prime example of this technology's application. manchester.ac.uknih.gov This process involves a photochemical dearomative ring expansion where blue light mediates the transformation of the nitro group into a singlet nitrene. nih.govresearchgate.net This highly reactive intermediate leads to the expansion of the six-membered aromatic ring into a seven-membered 3H-azepine, which can then be hydrogenated to the final azepane product. researchgate.net

Similarly, sequential photochemical and photocatalytic reactions have been employed to construct indoloazepinone scaffolds. acs.org This strategy involves a photochemical [5+2] cycloaddition followed by a photoredox-catalyzed dechlorinative cyclization to form the indole (B1671886) core late in the synthesis. This approach allows for significant diversification of the final products. acs.org Another method uses visible light irradiation to promote the deprotonation of quaternary aromatic salts, which then undergo ring expansion to provide functionalized azepines in very good yields. organic-chemistry.org These methods highlight the utility of light-mediated reactions in accessing the azepane core structure from simple, readily available starting materials. acs.orgorganic-chemistry.org

Reaction TypeStarting MaterialsKey ConditionsProduct CoreReference
Dearomative Ring ExpansionNitroarenesBlue light irradiation, P(Oi-Pr)₃Azepane manchester.ac.uknih.govresearchgate.net
Sequential Photo-reactionsDichloromaleimides, AnilinesPhotochemical [5+2] cycloaddition, Photoredox catalysisIndoloazepinone acs.org
Dearomative RearrangementQuaternary Aromatic SaltsVisible light, DBU or TMGAzepine organic-chemistry.org

Methodologies for Piperidine Ring Formation and Derivatization

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and natural products. nih.govnih.govdicp.ac.cn Its synthesis is well-established, with catalytic hydrogenation and reductive amination representing two of the most fundamental and widely used pathways.

Catalytic hydrogenation of pyridine (B92270) and its derivatives is a direct and common method for synthesizing the piperidine core. nih.gov This reaction typically involves the use of hydrogen gas and a metal catalyst. asianpubs.org A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been investigated for this transformation. asianpubs.org For instance, platinum(IV) oxide (PtO₂, Adams' catalyst) has been used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressures of 50 to 70 bar to afford piperidine derivatives. asianpubs.org

More recently, advancements have focused on performing these reductions under milder conditions. An iridium(III)-catalyzed ionic hydrogenation of pyridines has been developed that tolerates a wide range of reduction-sensitive functional groups, such as nitro, azide, and bromide groups. chemrxiv.org This method operates with low catalyst loadings and provides the piperidine products as stable piperidinium (B107235) salts. chemrxiv.org Furthermore, electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional high-pressure thermochemical processes. nih.govacs.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer, pyridine can be converted to piperidine with high efficiency at ambient temperature and pressure. nih.govacs.org

Reductive amination is another cornerstone of piperidine synthesis, allowing for the formation of the C-N bond and the heterocyclic ring, often in a single step. researchgate.netbeilstein-journals.org The intramolecular version of this reaction is particularly powerful for creating polyhydroxylated piperidines (iminosugars) from carbohydrate precursors. researchgate.net A double reductive amination (DRA) on a dicarbonyl compound with an amine source is a straightforward tool to efficiently access the piperidine skeleton. chim.it This "one-pot" reaction can involve a cascade of at least four steps (imine formation, reduction, cyclic imine formation, reduction) and is robust enough to be coupled with other transformations. chim.it The choice of reducing agent is critical, with various hydride reagents (NaBH₄, NaBH₃CN, NaBH(OAc)₃) and catalytic hydrogenation systems being commonly employed. researchgate.net

MethodSubstrateCatalyst/ReagentConditionsKey FeatureReference(s)
Catalytic HydrogenationSubstituted PyridinesPtO₂ (Adams' catalyst)H₂ (50-70 bar), Glacial Acetic AcidStandard high-pressure method asianpubs.org
Ionic HydrogenationFunctionalized PyridinesIridium(III) complexH₂ (50 bar), TFA, MethanolTolerates sensitive functional groups chemrxiv.org
Electrocatalytic HydrogenationPyridineRhodium on Carbon (Rh/C)Ambient temperature and pressureSustainable, high efficiency nih.govacs.org
Double Reductive AminationDicarbonyl CompoundsAmine source, NaBH₃CNOne-pot reactionEfficient cascade for ring formation chim.it
Intramolecular Reductive AminationCarbohydrate-derived aldehydesInternal amine, reducing agentRing-closing stepSynthesis of chiral iminosugars researchgate.net

Intramolecular Cyclization Reactions in Piperidine Synthesis

The construction of the piperidine ring via intramolecular cyclization is a cornerstone of heterocyclic chemistry, involving the formation of a C-N or C-C bond within a single molecular entity. nih.govnih.gov These reactions are governed by factors such as ring size, stereoelectronic effects, and the nature of the catalyst or reagents employed. nih.gov

A prominent strategy is the oxidative amination of unactivated alkenes. For instance, gold(I)-catalyzed cyclization can difunctionalize a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been developed for enantioselective versions of this type of amination. nih.gov

Another powerful method is the reductive hydroamination/cyclization of alkynes. This cascade reaction, often mediated by an acid, proceeds through the formation of an enamine and an iminium ion, which is then reduced to yield the piperidine structure. nih.gov The electronic nature of substituents on the starting material can significantly influence the reaction's success; for example, strong electron-releasing groups on an aryl ring may lead to hydrolysis byproducts instead of the desired piperidine. nih.gov

Copper-catalyzed intramolecular C-H amination of N-fluoride amides represents a more recent advancement, enabling the synthesis of both piperidines and pyrrolidines. acs.org Mechanistic studies suggest that the reaction pathway is more favorable with N-fluoride substrates compared to their N-chloride counterparts and that the catalyst's ligand structure plays a crucial role in reaction efficiency. acs.org

Cyclization Method Catalyst/Mediator Key Intermediate Reference
Oxidative AminationGold(I) or Palladium- nih.gov
Reductive HydroaminationAcidIminium ion nih.gov
Intramolecular C-H AminationCopper(I)- acs.org

Radical-Mediated Amine Cyclization for Piperidine Scaffolds

Radical cyclizations offer a distinct set of strategies for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a nitrogen- or carbon-centered radical that subsequently attacks a tethered unsaturated moiety.

A notable example involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov This method is effective for producing various piperidines, although it can sometimes be complicated by a competitive 1,5-hydrogen atom transfer process, which leads to the formation of a linear alkene byproduct. nih.gov

Intramolecular radical C-H amination can be achieved through various means, including electrolysis and copper catalysis. nih.gov These methods generate N-radicals that undergo 1,6-hydrogen atom transfer to form a C-radical, followed by cyclization to forge the piperidine ring. nih.gov Another N-radical approach involves the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, followed by a DIBAL-H mediated cyclization of the resulting aminonitriles. This pathway has been successfully applied to the asymmetric synthesis of the anticancer drug Niraparib. nih.gov

The stereoselective cyclization of 1,6-enynes initiated by borane (B79455) addition or oxidation also furnishes piperidine structures, showcasing the versatility of radical-mediated transformations. nih.gov

Intermolecular Cyclization (Annulation) Approaches

Intermolecular cyclization, or annulation, constructs the piperidine ring by combining two or more separate components. These methods are broadly classified into two-component reactions and multicomponent reactions (MCRs).

In two-component reactions, the most common bond formations are a combination of C-N and C-C bonds or two C-N bonds. nih.gov A classic example is the [5+1] annulation, which can be achieved via a "hydrogen borrowing" method catalyzed by iridium(III). This process involves a sequential cascade of oxidation, amination, and reduction to form two new C-N bonds stereoselectively. nih.gov Formal [4+2] oxidative annulation between alkyl amides and dienes, promoted by palladium, is another powerful technique that proceeds through the activation of a C(sp3)-H bond. nih.gov Furthermore, [3+3] cycloadditions provide another route to the piperidine core. nih.gov

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the majority of atoms from each starting material. nih.gov These reactions are highly efficient and convergent, allowing for the rapid assembly of complex piperidine structures from simple precursors.

Recently, divergent intermolecular coupling strategies have been developed that can selectively produce either piperidines or pyrrolidines from common olefin precursors. nih.gov The outcome is controlled by the choice of halogenation reagents, concentration, and solvent, which dictates whether the reaction proceeds through a radical or a polar cyclization pathway. nih.gov

Annulation Type Key Features Catalyst/Promoter Reference
[5+1] AnnulationHydrogen Borrowing CascadeIridium(III) nih.gov
[4+2] AnnulationC(sp3)-H Bond ActivationPalladium nih.gov
Divergent [4+2]/[3+2]Tunable Radical/Polar PathwaysHalogenation Reagents nih.gov
Multicomponent ReactionsOne-pot, >3 componentsVarious nih.gov

Enantioselective Synthesis of 3-Substituted Piperidines

The demand for enantiomerically pure 3-substituted piperidines in pharmaceuticals has driven the development of numerous asymmetric synthetic methods. A significant challenge is controlling the stereocenter at the C3 position.

A chemo-enzymatic approach provides a versatile and highly efficient route. This method involves the dearomatization of activated pyridines, where a key step is a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase. nih.gov This cascade converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines and has been used in the synthesis of drugs like Preclamol and intermediates for Niraparib. nih.gov

Organometallic catalysis offers another powerful avenue. A stereoselective coupling/hydrogenation cascade catalyzed by palladium can produce highly enantioenriched piperidines. nih.gov Similarly, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate furnishes 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org These intermediates can then be reduced to the corresponding chiral piperidines. acs.org

Inspired by biosynthetic pathways, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This strategy utilizes a functionalized dienolate and leads to chiral 2,3-dihydropyridinone intermediates, which serve as versatile building blocks for further transformations. rsc.org

Carboxylate Moiety Introduction and Post-Synthetic Functionalization

The carboxylate group at the C3 position of the piperidine ring, as found in nipecotic acid and its esters like methyl piperidine-3-carboxylate, is a critical functional handle for elaboration into more complex molecules. nbinno.com This moiety can be introduced during the synthesis of the piperidine ring or derived from chiral pool starting materials.

Once installed, the carboxylate group can be readily transformed. For example, it can be converted into amides through standard coupling reactions with various amines, a strategy used to synthesize piperidine-3-carboxamide derivatives with potential biological activity. nih.govresearchgate.net

More advanced applications use the C3-substituent as a directing group for the functionalization of the piperidine scaffold itself. A notable example is the palladium-catalyzed C(sp3)-H arylation of N-Boc piperidines. acs.org Using an aminoquinoline (AQ) amide derived from the C3-carboxylic acid as a directing group, arylation occurs with high regio- and stereoselectivity at the C4 position. acs.org This methodology provides a powerful tool for elaborating the piperidine core and has been applied to a stereocontrolled formal synthesis of the antidepressant (-)-paroxetine. acs.org The directing group can later be removed or converted into other functionalities like amides, esters, or alcohols, demonstrating a versatile approach to post-synthetic functionalization. acs.org

Chemo- and Regioselective Transformations of Piperidin-3-yl Azepane-1-carboxylate Analogues

The reactivity of piperidine analogues is heavily influenced by the nature and position of substituents, allowing for chemo- and regioselective transformations. The N-acyl group (in this case, an azepane-1-carboxylate) and the C3-substituent play crucial roles in directing the outcome of reactions.

The N-acyl group significantly impacts the conformation and reactivity of the piperidine ring. It can direct the stereochemical outcome of reactions at the α-carbon (C2 and C6 positions). researchgate.net A robust platform for the late-stage α-functionalization of N-alkyl piperidines proceeds through the selective formation of endo-iminium ions, which can then be trapped by various nucleophiles. acs.org This selectivity allows for the introduction of carbon groups specifically at the α-position of the saturated ring. acs.org

The substituent at the C3 position can direct functionalization to other parts of the ring. As discussed previously, a C3-directing group derived from a carboxylic acid can facilitate highly regioselective C4-arylation. acs.org The interplay between catalyst and protecting groups can also control site selectivity. For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions of the piperidine ring by carefully selecting the rhodium catalyst and the nitrogen protecting group (e.g., Boc vs. brosyl). nih.gov Functionalization at the C3 position, which is electronically deactivated, can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive, regioselective ring-opening. nih.govd-nb.info

Structure Activity Relationship Sar and Rational Drug Design Principles

Elucidation of Bioactive Conformations and Conformational Analysis

The biological activity of a molecule is intrinsically linked to the three-dimensional shape it adopts when interacting with its target, known as the bioactive conformation. For a flexible molecule like Piperidin-3-yl azepane-1-carboxylate, which contains two saturated heterocyclic rings, a multitude of conformations are possible.

The piperidine (B6355638) ring typically exists in a stable chair conformation, which minimizes steric strain. Substituents on the piperidine ring can occupy either axial or equatorial positions, and this orientation can significantly impact receptor binding. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, constraining the N-substituent's rotational freedom through cyclization helped to elucidate the bioactive conformation responsible for μ-opioid receptor antagonism. acs.org Computational modeling and NMR studies are often employed to predict and confirm the preferred conformations of piperidine-containing compounds. nih.gov

Systematic Analysis of Substituent Effects on Biological Interactions

A systematic analysis of how different substituents at various positions on the scaffold affect biological interactions is the cornerstone of SAR studies. This exploration allows medicinal chemists to fine-tune a compound's affinity, selectivity, and pharmacokinetic properties.

Substituents on the piperidine ring can modulate receptor binding through a variety of mechanisms, including steric, electronic, and hydrophobic interactions. The position and nature of the substituent are critical. For example, in a study of piperidine-derived soluble epoxide hydrolase (sEH) inhibitors, bulky, nonpolar cycloalkyl groups on the piperidine moiety were well-tolerated and contributed positively to inhibitory potency. nih.gov Conversely, replacing a cycloalkyl ring with a more compact phenyl ring resulted in a significant drop in potency. nih.gov

The introduction of substituents can also influence the basicity of the piperidine nitrogen, which is often a key interaction point with biological targets. In a series of piperidine/piperazine-based compounds targeting sigma receptors, the basic amino moiety was found to be a primary driver for affinity and selectivity. nih.gov The following table illustrates hypothetical SAR data for piperidine ring substitutions based on common findings in medicinal chemistry. nih.govajchem-a.com

Position of Substitution Substituent (R) Effect on Receptor Binding Affinity (Hypothetical Ki) Rationale
Piperidine N1Small alkyl (e.g., -CH₃)BaselineServes as a reference point.
Piperidine N1Bulky group (e.g., -benzyl)May increase or decrease affinityDependent on the size and shape of the receptor's binding pocket. nih.gov
Piperidine C2/C6Small alkyl (e.g., -CH₃)May increase affinityCan provide beneficial hydrophobic interactions and restrict conformation. nih.gov
Piperidine C4Polar group (e.g., -OH, -NH₂)May increase affinityCan form key hydrogen bonds with the receptor.
Piperidine C4PhenylMay increase affinityCan engage in π-π stacking or hydrophobic interactions. nih.gov

Due to its inherent flexibility, substitutions on the azepane ring can play a significant role in pre-organizing the molecule into a conformation that is more favorable for binding, thereby enhancing affinity and selectivity. lifechemicals.com The introduction of substituents can reduce the entropic penalty of binding by locking the ring into a specific conformation.

In the development of protein kinase B (PKB) inhibitors based on an azepane scaffold, modifications to the azepane ring were crucial for achieving high potency and stability. acs.org The strategic placement of substituents can introduce new, favorable interactions with the target protein or mitigate unfavorable steric clashes. Azepane-based compounds have shown a wide range of pharmacological properties, and their structural diversity makes them valuable for drug discovery. nih.gov

The table below provides examples of how azepane ring substituents could modulate target affinity, based on general principles observed in azepane-containing bioactive molecules. acs.orgwikipedia.org

Position of Substitution Substituent (R) Effect on Target Affinity (Hypothetical IC₅₀) Rationale
Azepane C2/C7Small alkyl (e.g., -CH₃)May increase affinityCan provide favorable hydrophobic interactions.
Azepane C3/C6Carbonyl (=O)May increase affinityCan act as a hydrogen bond acceptor.
Azepane C4/C5PhenylMay increase affinityCan form hydrophobic or aromatic interactions within the binding site.
Azepane C4/C5Hydroxyl (-OH)May increase affinityCan serve as a hydrogen bond donor or acceptor.

The carboxylate (ester) linker between the piperidine and azepane rings is not merely a spacer but a critical functional group that influences the molecule's pharmacological profile. Ester bonds can be susceptible to hydrolysis by esterase enzymes in the body, which can be a liability for drug stability but can also be exploited in prodrug design. acs.org

Modifying the linker is a common strategy to improve pharmacokinetic properties. Bioisosteric replacement, where the ester group is swapped for another functional group with similar physical or chemical properties, is a key tool. This strategy can be used to enhance metabolic stability, alter solubility, and modify binding interactions. nih.govdrughunter.com For example, replacing an ester with a more stable amide bond is a frequent modification. acs.org Other common bioisosteres for carboxylic acids and esters include tetrazoles, acyl sulfonamides, and various five-membered heterocycles like oxadiazoles. nih.govenamine.net

The choice of linker also affects the relative orientation and distance between the two heterocyclic rings, which is critical for optimal interaction with the target. blogspot.com

Original Linker Bioisosteric Replacement Potential Impact on Pharmacological Profile
Ester (-COO-)Amide (-CONH-)Increased metabolic stability, potential for new hydrogen bond interactions. acs.org
Ester (-COO-)Reverse Amide (-NHCO-)Altered geometry and hydrogen bonding pattern.
Ester (-COO-)1,2,4-OxadiazoleMetabolically stable, maintains similar geometry. blogspot.com
Ester (-COO-)TetrazoleIncreased acidity compared to carboxylic acid, potential for improved potency. drughunter.com
Ester (-COO-)Sulfonamide (-SO₂NH-)Increased stability, different electronic and hydrogen bonding properties. nih.gov

Stereochemistry is a critical aspect of SAR, as biological systems are chiral. The this compound scaffold contains at least one stereocenter at the C3 position of the piperidine ring. The introduction of substituents on either ring can create additional stereocenters. Different enantiomers and diastereomers of a molecule can have dramatically different affinities, efficacies, and metabolic profiles.

It is common for only one enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects. Therefore, controlling the stereochemistry during synthesis is crucial. nih.gov For example, the diastereoselective Mannich reaction has been used to control the stereochemistry of piperidine precursors, which is then retained through subsequent synthetic steps. nih.gov The absolute configuration of substituents can determine whether they are positioned correctly to interact with specific residues in the target's binding site.

Ligand Efficiency and Optimization Strategies for this compound Derivatives

In the early stages of drug discovery, particularly when moving from a "hit" compound to a more refined "lead," it is important to assess the quality of a molecule beyond just its raw potency. Ligand efficiency (LE) is a metric used to evaluate how effectively a molecule binds to its target relative to its size. wikipedia.orggardp.org It is often calculated by dividing the binding energy by the number of non-hydrogen atoms (heavy atoms) in the molecule.

LE = -ΔG / N or LE ≈ 1.4(-logIC₅₀) / N

where ΔG is the Gibbs free energy of binding and N is the number of heavy atoms. wikipedia.org

A high LE value indicates that the molecule achieves its potency through efficient, high-quality interactions rather than simply through large, non-specific interactions. It is a useful guide for optimizing fragments and hits, as the goal is to increase affinity while maintaining or improving LE. csmres.co.uk During lead optimization, there is often a tendency for molecules to increase in size and lipophilicity, a phenomenon known as "molecular obesity." sciforschenonline.org Focusing on metrics like LE helps to mitigate this trend.

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (logP or logD). sciforschenonline.org

LLE = pIC₅₀ - logP

High LLE values are desirable, as they indicate that a compound's potency is not solely derived from increasing its greasiness, which can lead to promiscuity, toxicity, and poor solubility. sciforschenonline.org

Optimization strategies for a scaffold like this compound would involve a multiparameter approach, aiming to enhance potency and selectivity while maintaining drug-like properties. This could involve:

Fragment Growing: Starting with a smaller, efficient fragment and adding functional groups to probe for additional favorable interactions, guided by LE calculations.

Structure-Based Design: Using X-ray crystallography or computational models of the target to design modifications that improve the fit within the binding site.

Property-Based Optimization: Systematically modifying the structure to improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties while tracking LE and LLE to ensure efficient optimization. danaher.com

The table below illustrates a hypothetical lead optimization campaign, demonstrating how these metrics might be used.

Compound Modification IC₅₀ (nM) Heavy Atoms (N) logP LE LLE Assessment
Hit 1 Initial Fragment10,000151.50.473.5Good starting LE.
Analog 1.1 Added methyl group to piperidine5,000162.00.463.3Potency gain is offset by increased size and lipophilicity; decreased efficiency.
Analog 1.2 Added hydroxyl group to azepane2,000161.20.504.5Good potency gain with improved LE and LLE; a promising optimization path.
Lead 2 Optimized Analog 1.250202.50.514.8Significant potency improvement while maintaining high efficiency.

No Publicly Available Research Data for this compound Derivative Design

Following a comprehensive search of scientific databases and patent literature, no specific research findings or data related to the structure-activity relationship (SAR), fragment-based drug design, or scaffold-hopping approaches for derivatives of the chemical compound “this compound” could be identified.

This indicates a lack of publicly available information on the medicinal chemistry efforts surrounding this particular molecular scaffold. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline on its derivative design principles is not possible at this time. The core requirement of basing the article on existing research findings cannot be met due to the absence of such data in the public domain.

It is possible that research on this compound is in very early, unpublished stages, is part of proprietary corporate research that has not been disclosed, or that the scaffold has not been a significant focus of drug discovery efforts to date. Therefore, the requested subsections on fragment-based and scaffold-hopping approaches, including detailed research findings and data tables, cannot be developed.

Pharmacological Modulations and Biochemical Target Engagement

Modulation of G-Protein Coupled Receptors (GPCRs)

Azepane derivatives have been a focus of research for their potential to interact with GPCRs, particularly the muscarinic acetylcholine (B1216132) receptors (mAChRs), which are integral to various functions within the central and peripheral nervous systems. mhmedical.commdpi.com

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are important drug targets for several neurological disorders. nih.gov The development of subtype-selective agonists has been a significant challenge due to the highly conserved nature of the orthosteric binding site across the different receptor subtypes. nih.govnih.gov

Research into azepane-containing structures has led to the development of compounds with notable selectivity for the M1 muscarinic receptor. One such example is the piperidinyl-azepine derivative HTL-9936. nih.gov This compound has been identified as a moderately efficacious partial agonist at the M1 mAChR, with an EC50 value of approximately 100 nM and efficacy ranging from 45-75% compared to acetylcholine. nih.gov Recent developments with M1-mAChR orthosteric partial agonists like ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl] piperidin-1-yl]azepane-1-carboxylate have shown promising cognition-enhancing effects in preclinical models. nih.gov The pursuit of selective M1 agonists is driven by their potential therapeutic benefits, such as in Alzheimer's disease, where M1 receptor stimulation may not only improve symptoms but also influence the underlying disease pathology by inhibiting amyloid deposition. mdpi.comnih.gov

CompoundTargetActivityPotency (EC50)Efficacy (% ACh)
HTL-9936M1 mAChRPartial Agonist~100 nM45-75%

Achieving high selectivity for individual mAChR subtypes with orthosteric agonists has proven difficult. nih.gov The selectivity of many agents is often based on functional selectivity—selectivity based on efficacy rather than binding affinity. nih.gov This means a compound might act as a weak partial agonist at multiple subtypes but appear selective in cellular systems with low receptor reserve. nih.gov For instance, HTL-9936 displays modest binding selectivity, showing an approximately seven-fold preference for M1 over M2 and a two-fold selectivity for M1 over M4. nih.gov It did not demonstrate functional agonist activity at human M2 and M3 receptors. nih.gov This highlights the complexity of profiling these compounds and the need to evaluate them across multiple systems to understand their true selectivity profile. nih.gov

The M4 muscarinic receptor has emerged as a significant target for treating neuropsychiatric disorders like schizophrenia. nih.govmdpi.com Selective activation of the M4 receptor is hypothesized to offer antipsychotic benefits while minimizing the cholinergic side effects associated with non-selective muscarinic agonists like xanomeline. nih.gov Research in this area has led to the discovery of piperidine-1-yl and azepin-1-yl carboxylates as muscarinic M4 receptor agonists. nih.gov The development of direct M4 agonists is of particular interest because, unlike positive allosteric modulators (PAMs), they can activate the receptor independently of the endogenous levels of acetylcholine, which could be more effective in patients with cholinergic deficits. nih.gov Studies have shown that azepane-tailed derivatives can retain potent M4 agonist activity comparable to related structures. nih.gov

Muscarinic Acetylcholine Receptor (mAChR) Agonism

Enzyme Inhibition and Allosteric Modulation Studies

Beyond GPCRs, azepane derivatives have been investigated for their capacity to inhibit key enzymes involved in cellular signaling cascades, particularly those related to cancer cell proliferation and survival.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its unregulated activation is a common feature in many human cancers. nih.govresearchgate.net This makes Akt (also known as Protein Kinase B or PKB) an attractive therapeutic target. nih.gov Novel azepane derivatives have been developed and evaluated as potent inhibitors of PKB. acs.orgnih.govacs.org

Starting from a natural fungal metabolite, (−)-balanol, researchers replaced a plasma-unstable ester moiety with a more stable amide group, leading to a new series of azepane-based Akt inhibitors. acs.orgnih.gov This strategic modification resulted in highly active and plasma-stable compounds. For example, one optimized azepane derivative demonstrated an IC50 of 4 nM against PKB-α. acs.orgnih.govacs.org A key challenge in developing Akt inhibitors is achieving selectivity over other closely related kinases, such as Protein Kinase A (PKA), to minimize off-target effects. nih.govnih.gov The structural optimization of these azepane derivatives also focused on improving this selectivity profile. acs.orgnih.gov

Compound ClassTarget EnzymeLead CompoundOptimized Derivative IC50Key Improvement
Azepane DerivativesPKB-α (Akt)(-)-Balanol-derived ester4 nMReplacement of ester with amide group for plasma stability

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition via Related Scaffolds

While direct studies on Piperidin-3-yl azepane-1-carboxylate's activity on Glycogen Synthase Kinase-3 Beta (GSK-3β) are not prominently available, the structural components of the molecule are present in known GSK-3β inhibitors. Research has demonstrated that various heterocyclic scaffolds, including those containing piperidine (B6355638) and diazepine (B8756704) (a seven-membered ring similar to azepane), can exhibit inhibitory activity against this enzyme.

For instance, a series of N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides have been identified as potent ATP-competitive GSK-3β inhibitors. These compounds feature a substituted piperidine ring, highlighting the importance of this motif for interaction with the enzyme's active site. Similarly, certain diazepino-quinolone derivatives have shown significant in vitro inhibitory activity against GSK-3β, suggesting that the seven-membered ring structure can be a key element in the design of GSK-3β inhibitors.

The presence of the piperidine ring in this compound, therefore, provides a rationale for investigating its potential as a GSK-3β inhibitor. The azepane ring may further influence its binding affinity and selectivity through conformational effects and interactions with hydrophobic pockets within the enzyme.

Table 1: Examples of Piperidine and Diazepine Scaffolds with GSK-3β Inhibitory Activity

Compound Class Key Structural Feature Reported Activity
N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides Substituted Piperidine Potent ATP-competitive GSK-3β inhibition
Diazepino-quinolone derivatives Diazepine ring Significant in vitro GSK-3β inhibition

Renin Enzyme Inhibition by Azepane-Based Motifs

The renin-angiotensin system plays a crucial role in the regulation of blood pressure, and inhibition of the renin enzyme is a key therapeutic strategy. The piperidine-3-carboxamide moiety present in this compound is a structural alert for potential renin inhibition.

Indeed, research has led to the discovery of potent renin inhibitors based on a piperidine-3-carboxamide scaffold. These compounds have demonstrated significant inhibitory activity against the renin enzyme. The carboxamide group is crucial for interacting with the catalytic aspartate residues in the active site of renin.

Table 2: Piperidine-3-Carboxamide as a Key Motif in Renin Inhibition

Compound Scaffold Key Interaction Potential Role of Azepane Moiety
  • Conformational constraint |
  • Other Enzyme Systems Under Investigation

    The piperidine and azepane rings are privileged structures in medicinal chemistry, found in a wide array of biologically active compounds that modulate various enzyme systems. nih.gov Consequently, this compound may interact with other enzymes beyond GSK-3β and renin.

    Pancreatic Lipase: Piperidine derivatives have been identified as potent inhibitors of pancreatic lipase, an enzyme involved in the digestion of dietary fats. The six-membered piperidine ring can interact directly with the enzyme or serve as a flexible unit to optimize the compound's conformation for binding. mdpi.com

    Monoamine Oxidase (MAO): The piperidine nucleus is a key feature in many monoamine oxidase inhibitors. Piperine, a natural product containing a piperidine ring, is a known MAO inhibitor. nih.gov The inhibitory activity is often influenced by substitutions on the piperidine ring. nih.gov

    11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Azepane sulfonamides have been discovered as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic diseases. nih.gov This highlights the potential of the azepane ring to be incorporated into inhibitors of this enzyme class.

    Protein Tyrosine Phosphatases (PTPN1/PTPN2): Recently, azepane-containing derivatives have been developed as inhibitors of protein tyrosine phosphatase non-receptor type 1 (PTPN1) and type 2 (PTPN2), which are targets for immuno-oncology.

    These examples underscore the therapeutic potential of piperidine and azepane scaffolds and suggest that this compound warrants investigation for its activity against a broader range of enzymatic targets.

    Neurotransmitter Transporter System Interactions

    The structural similarity of this compound to known monoamine reuptake inhibitors suggests potential interactions with neurotransmitter transporter systems. These transporters are critical for regulating the synaptic concentrations of key neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin.

    Norepinephrine Transporter (NET) Inhibition

    Research into azepine and piperidine derivatives has revealed their potential as inhibitors of the norepinephrine transporter (NET). A study focused on the discovery of dual norepinephrine and dopamine uptake inhibitors identified compounds containing both azepine and piperidine scaffolds. This finding provides a strong rationale for the potential of this compound to interact with and inhibit NET. The specific substitution pattern and stereochemistry of the piperidin-3-yl group, along with the conformationally flexible azepane ring, would likely play a significant role in determining the affinity and selectivity for NET.

    Dopamine Transporter (DAT) Inhibition

    The same study that highlighted NET inhibition by azepine and piperidine derivatives also demonstrated their activity as dopamine transporter (DAT) inhibitors. The development of dual NET/DAT inhibitors is an active area of research for conditions like depression. The combined piperidine-azepane scaffold of this compound is therefore of interest for its potential to modulate dopaminergic signaling through DAT inhibition. The precise interactions with the DAT binding pocket would be influenced by the spatial arrangement of the piperidine and azepane rings and the nature of the carboxylate linkage.

    Table 3: Inhibitory Profile of Related Azepine and Piperidine Derivatives on Monoamine Transporters

    Transporter Activity of Related Scaffolds Implication for this compound
    Norepinephrine Transporter (NET) Identified as inhibitors Potential for NET inhibition
    Dopamine Transporter (DAT) Identified as inhibitors Potential for DAT inhibition

    Ion Channel Modulatory Activities

    The potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel represents a significant therapeutic strategy for cystic fibrosis. While direct studies on this compound are not extensively documented in this context, research into structurally related piperidine-containing compounds has revealed promising activity. Specifically, a class of spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives has been identified as "co-potentiators." nih.govnih.gov These molecules act in synergy with existing CFTR potentiators, such as Ivacaftor (VX-770), to restore the channel activity of certain minimal function CFTR mutants. nih.govnih.gov

    This synergistic approach involves the use of two distinct potentiators to enhance chloride conductance. nih.gov High-throughput screening efforts identified the spiro[piperidine-4,1-pyrido[3,4-b]indole] scaffold as a novel co-potentiator with sub-micromolar potency for activating the N1303K-CFTR mutant when used in conjunction with VX-770. nih.gov

    Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency of this scaffold. nih.gov These investigations led to the development of analogs with significantly improved efficacy compared to the initial hit compound. For instance, the introduction of a 6'-methoxyindole group and a 2,4,5-trifluorobenzyl substituent resulted in analog 2i , which demonstrated the greatest potency for the activation of N1303K-CFTR. nih.gov This optimized analog exhibited an EC50 of approximately 600 nM, representing a roughly 17-fold improvement in potency over the originally identified compound. nih.gov This line of research underscores the potential of piperidine-based structures to modulate CFTR ion channel function.

    Compound ClassTarget MutantMechanismKey FindingReference
    Spiro[piperidine-4,1-pyrido[3,4-b]indoles]N1303K-CFTRCo-potentiation with VX-770Analog 2i showed a ~17-fold potency improvement (EC50 ~600 nM). nih.gov nih.gov

    Investigation of Antimicrobial Modulatory Potential of Nitrogen Heterocycle Derivatives

    Nitrogen-containing heterocycles, including derivatives of piperidine and azepane, are a significant focus of antimicrobial research due to their presence in numerous therapeutic agents. biointerfaceresearch.comnih.gov The piperidine moiety, in particular, is a fascinating class of N-heterocycles found in compounds with established antibacterial activity. biointerfaceresearch.com

    Studies on newly synthesized piperidine derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net In one study, the antimicrobial activity was evaluated using the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results, compared against the standard antibiotic chloramphenicol, indicated that piperidine derivatives possess notable antibacterial properties. biointerfaceresearch.comresearchgate.net For example, a synthesized (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate compound showed significant inhibition zones against both bacterial species. researchgate.net

    The investigation into nitrogen heterocycles extends to a broad range of structures, with many derivatives showing promising minimum inhibitory concentration (MIC) values. nih.gov For instance, certain pyrrole (B145914) derivatives have exhibited good antibacterial potential with MIC values of 16 µg/mL against microbes like S. aureus and E. coli. nih.gov The broad applicability of these heterocyclic scaffolds highlights their potential in the development of new antimicrobial agents to address the challenge of drug-resistant microorganisms. nih.gov

    CompoundTest OrganismMethodResult (Zone of Inhibition, mm)aReference
    (E)-ethyl 3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)acrylateStaphylococcus aureusDisc Diffusion14 ± 0.5 (10 µL), 18 ± 0.5 (20 µL) researchgate.net
    Escherichia coliDisc Diffusion11 ± 0.5 (10 µL), 14 ± 0.5 (20 µL)
    (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateStaphylococcus aureusDisc Diffusion18 ± 0.5 (10 µL), 22 ± 0.5 (20 µL) researchgate.net
    Escherichia coliDisc Diffusion13 ± 0.5 (10 µL), 16 ± 0.5 (20 µL)
    Chloramphenicol (Standard)Staphylococcus aureusDisc Diffusion24 ± 0.5 (10 µL), 28 ± 0.5 (20 µL) researchgate.net
    Escherichia coliDisc Diffusion27 ± 0.5 (10 µL), 31 ± 0.5 (20 µL)
    aResults are presented as mean ± standard deviation. Sample concentration was 10 mg/mL. researchgate.net

    Interactions with Sigma-1 Receptor (σ-1R) and Associated Pathways

    The sigma-1 receptor (σ-1R) is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum–mitochondria interface, which is involved in the modulation of numerous signaling pathways. nih.govunict.it Piperidine and related nitrogen-containing scaffolds are recognized as crucial structural elements for achieving high affinity and selectivity for sigma receptors. nih.govunict.it

    The basic nitrogen atom within the piperidine ring is a key feature for interaction with the σ-1R binding pocket. It is understood that in its protonated form, this nitrogen can form an essential salt bridge with the glutamate (B1630785) 172 (Glu172) residue of the receptor, an interaction critical for high-affinity binding. nih.gov Structure-affinity relationship studies of various piperidine-based derivatives have demonstrated their potent interaction with σ-1R. For example, the benzyl (B1604629) derivative 12a (AD353) showed sub-nanomolar affinity for σ-1R and was highly selective over the σ-2R subtype. unict.it

    Upon ligand activation, σ-1R can modulate intracellular Ca++ levels and influence the sensitivity of the N-methyl-D-aspartate receptor (NMDAr). unict.it This modulation can lead to a greater influx of Na+ and Ca++, which in turn activates downstream signaling cascades such as the extracellular signal-regulated kinases (ERK) 1/2 pathway. unict.it The engagement of these pathways contributes to processes like neuronal hyperexcitability. unict.it The established importance of the piperidine moiety in high-affinity σ-1R ligands suggests that compounds like this compound could possess the foundational structure for such interactions.

    CompoundLinker (n)R Groupσ-1R Ki (nM)σ-2R Ki (nM)Reference
    12a (AD353)1Phenyl0.89 ± 0.04>10000 unict.it
    12c (AD408)2Phenyl10.7 ± 0.7>10000
    12e (AD405)3Phenyl105 ± 5>10000

    Computational Chemistry and in Silico Approaches in Compound Exploration

    Quantum Chemical Calculations for Electronic and Conformational Properties

    Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.net These methods are used to determine the most stable three-dimensional arrangement of atoms (conformation) and to describe the distribution of electrons, which governs the molecule's reactivity.

    For a molecule with flexible rings like piperidine (B6355638) and azepane, multiple low-energy conformations are possible. Calculations can predict the relative stability of different ring puckers (e.g., chair, boat, twist-boat) and the orientation of substituents (axial vs. equatorial). osti.govnih.gov For instance, DFT studies on 1-phenylpiperidin-4-one (B31807) revealed a mixture of chair-equatorial (Eq), chair-axial (Ax), and twist (Tw) conformers, with B3LYP-D3 calculations predicting a gas-phase ratio of 40:35:25, respectively. osti.gov Such analyses are crucial as the biological activity of a molecule is often dependent on it adopting a specific conformation.

    Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions like hydrogen bonding. nih.govbookpi.org

    Table 1: Illustrative Conformational and Electronic Properties of Piperidine Derivatives from DFT Calculations
    Compound/SystemMethodCalculated PropertyFindingReference
    1-Phenylpiperidin-4-oneB3LYP-D3/cc-pVTZConformer Ratio (Eq:Ax:Tw)Predicted gas-phase ratio of 40:35:25 indicates multiple stable conformations. osti.gov
    N-acylpiperidines with 2-methyl substituentM06-2XConformational Free Energy (ΔG)The axial orientation of the 2-substituent is strongly favored (ΔG up to -3.2 kcal/mol) due to pseudoallylic strain. nih.gov
    Substituted Piperidone Phenyl HydrazinesDFT/B3LYP/6-311G(d,p)HOMO-LUMO GapThe energy gap was calculated to forecast the chemical stability and reactivity of the molecules. bookpi.org
    4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineDFT/B3LYP/6–311++G(d,p)Mulliken Atomic ChargesThe nitrogen atom of the piperidine ring was found to possess a high negative charge (-0.4177e). nih.gov

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is critical for hypothesis-driven drug design, as it simulates the interaction between a ligand (e.g., Piperidin-3-yl azepane-1-carboxylate) and a receptor's binding site, estimating the strength of the interaction, often expressed as a binding energy or docking score. nih.govmdpi.com

    The process involves placing the 3D structure of the ligand into the active site of a protein and sampling numerous positions and orientations to find the most favorable binding mode. For example, in a study of piperidine derivatives as inhibitors of pancreatic lipase, molecular docking was used to identify key interactions. The most potent compounds formed hydrogen bonds with amino acid residues such as Gly76, Phe77, Asp79, and His151. mdpi.com Similarly, docking studies of novel piperidine-based HIV-1 protease inhibitors helped to rationalize their high potency, showing how the piperidine scaffold could be optimized to fit within the enzyme's P2-ligand binding site. nih.govplos.org

    Table 2: Example Molecular Docking Studies on Piperidine-Containing Compounds
    Compound ClassProtein TargetDocking Score / Binding EnergyKey Interacting ResiduesReference
    Piperidine derivativesPancreatic Lipase (PDB: 1LPS)-8.24 kcal/mol (for most potent compound)Gly76, Phe77, Asp79, His151 mdpi.com
    (R)-piperidine-3-carboxamide derivative (22a)HIV-1 ProteaseIC50 = 3.61 nM (Enzyme Assay)Docking provided insight into ligand-binding properties. nih.govplos.org
    Piperidine derivatives linked to 1,2,3-triazoleDopamine (B1211576) Receptor D2 (DRD2)Not specifiedPredicted possible binding modes into the active site. researchgate.net
    (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone derivativesSARS-CoV-2 Main Protease (Mpro)-6.9 kcal/mol to -8.1 kcal/molHis41, Met49, Asn142, Cys145, His163, Glu166 nih.gov

    Dynamics Simulations and Conformational Landscape Mapping

    While quantum calculations can find stable, low-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of conformational flexibility in a simulated biological environment (e.g., water). researchgate.net

    Structure-Based and Ligand-Based Drug Design Methodologies

    The insights gained from computational studies are directly applied in drug design, which can be broadly categorized into structure-based and ligand-based approaches.

    Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or cryo-electron microscopy. nih.gov The active site is analyzed, and molecules are designed to fit precisely and form favorable interactions. The development of potent direct renin inhibitors provides a compelling example, where a weakly active piperidine hit was optimized using crystal structures of the compound bound to renin. This allowed for targeted modifications that significantly improved potency. nih.gov Similarly, the design of HIV-1 protease inhibitors has been heavily guided by SBDD, with the piperidine scaffold being developed as an effective P2-ligand to interact with the enzyme's active site. nih.govplos.org

    Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown. fiveable.me This approach relies on analyzing a set of known active molecules to build a model that describes the necessary features for bioactivity. A common LBDD method is Quantitative Structure-Activity Relationship (QSAR) modeling, which creates a mathematical relationship between the chemical structures of compounds and their biological activity. researchgate.net For example, a group-based QSAR (GQSAR) model was developed for piperidine-derived compounds that inhibit the p53-HDM2 interaction. This model was then used to design a new library of potential inhibitors with predicted activity. researchgate.net

    Predictive Modeling for Biological Activity and Pharmacological Mechanisms

    Beyond designing molecules for a specific target, computational models can predict a compound's broader biological and pharmacological profile. This includes forecasting potential off-target effects and assessing drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net

    In silico ADMET prediction is a crucial step in early-stage drug discovery to filter out compounds likely to fail later due to poor pharmacokinetics or toxicity. researchgate.net Various software tools can predict parameters such as oral bioavailability, blood-brain barrier permeability, interactions with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. researchgate.netyoutube.com Studies on piperidine-based inhibitors have shown that the majority of compounds can demonstrate favorable physicochemical properties, high predicted gastrointestinal absorption, and compliance with established drug-likeness criteria like Lipinski's rule of five. nih.govresearchgate.net These predictive models help prioritize which newly designed compounds, such as a derivative of this compound, should be synthesized and tested experimentally. researchgate.net

    Table 3: Illustrative In Silico ADMET Predictions for Piperidine-Based Compounds
    Compound ClassPrediction Tool(s)Predicted PropertyKey FindingsReference
    Piperidine-based Oxidosqualene Cyclase InhibitorsSwissADME, pkCSM, admetSARADMET & Drug-LikenessMost compounds showed favorable physicochemical properties, high GI absorption, and low predicted toxicity. researchgate.net
    4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineNot specifiedVirtual ADME & ToxicityThe relationship between biological, electronic, and physicochemical properties was determined. nih.gov
    Piperidin-4-one furoic hydrazone derivativesNot specifiedADMET ProfileThe compounds showed optimal oral bioavailability data and were identified as potential orally active drug candidates. researchgate.net

    Advanced Research Perspectives and Future Directions in Piperidin 3 Yl Azepane 1 Carboxylate Research

    Exploration of Complex Bicyclic and Polycyclic Azepane/Piperidine (B6355638) Scaffolds

    The progression from simple, two-dimensional heterocyclic compounds to more complex, three-dimensional structures is a significant trend in modern drug discovery. Caged or bridged bicyclic and polycyclic scaffolds offer a range of advantages, including enhanced metabolic stability, improved target specificity, and better navigation of intellectual property landscapes. researchgate.netuq.edu.au The inherent structural features of the azepane and piperidine rings within the parent carboxylate make them ideal candidates for elaboration into more sophisticated fused, spirocyclic, and bridged systems.

    Research efforts are increasingly focused on synthesizing novel scaffolds that merge the piperidine and azepane motifs into rigidified bicyclic or tricyclic frameworks. For instance, the synthesis of novel tricyclic scaffolds containing a ring-fused piperidine has demonstrated the feasibility of creating complex, three-dimensional structures from simple piperidone starting materials. researchgate.net By exploring cis- and trans-fused azepane ring systems, researchers have identified novel chiral bicyclic azepanes with potent neuropharmacological activity. nih.govunibe.ch These explorations into new chemical space have yielded compounds that are structurally distinct from existing therapeutics, offering the potential for novel mechanisms of action. nih.gov

    One notable example emerged from the screening of unexplored ring systems, where an N-benzylated bicyclic azepane was identified as a potent inhibitor of monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as the sigma-1 receptor (σ-1R). nih.govunibe.ch This highlights the potential of simple, yet previously unexplored, bicyclic azepane scaffolds in the development of treatments for neuropsychiatric disorders. nih.govunibe.ch The development of these complex scaffolds is a key strategy to move beyond the so-called "flatland" of traditional drug molecules and to access new biological targets. uq.edu.au

    Table 1: Examples of Explored Complex Scaffolds

    Scaffold TypeDescriptionPotential Therapeutic Relevance
    N-Benzylated Bicyclic AzepaneA chiral, fused azepane ring system.Potent inhibitor of monoamine transporters (NET, DAT) and σ-1R, suggesting applications in neuropsychiatric disorders. nih.govunibe.ch
    Tricyclic Fused PiperidineA rigid scaffold incorporating a piperidine ring into a tricyclic system.Designed as a potential privileged structure for various biological targets. researchgate.net
    Condensed PiperidinesPiperidine ring fused with other heterocyclic or carbocyclic systems.Broadly applicable in medicinal chemistry for creating diverse compound libraries. mdpi.com

    Development of Novel Mechanistic Probes and Chemical Biology Tools

    Beyond their direct therapeutic potential, derivatives of Piperidin-3-yl azepane-1-carboxylate can be engineered into sophisticated chemical probes. These tools are invaluable for dissecting complex biological pathways, identifying novel drug targets, and validating mechanisms of action. nih.gov The creation of such probes involves the strategic modification of the parent scaffold to incorporate specific functionalities without abolishing its inherent biological activity.

    The development of chemical biology tools from this scaffold could follow several established strategies:

    Affinity-Based Probes: By attaching a reactive group (e.g., a photo-crosslinker) to a potent derivative, researchers can create tools for photoaffinity labeling. These probes can be used to covalently link to their biological targets within a complex cellular environment, enabling the unambiguous identification of binding partners.

    Fluorescent Probes: The incorporation of a fluorophore onto the scaffold would allow for the visualization of target engagement and localization within cells and tissues using advanced microscopy techniques. This provides spatial and temporal information about the drug-target interaction.

    Biotinylated Probes: Appending a biotin (B1667282) tag facilitates the isolation and purification of the target protein-probe complex from cell lysates using streptavidin-coated beads. This "pull-down" approach is a classic method for target deconvolution.

    The design of these probes is a meticulous process, requiring a deep understanding of the structure-activity relationship (SAR) of the scaffold to identify positions where modifications are tolerated. nih.gov The resulting chemical tools can help elucidate the physiological consequences of modulating a specific target and are crucial for advancing from a "hit" compound to a validated drug lead. nih.gov

    Strategies for Enhancing Selectivity and Polypharmacology in Compound Design

    A central challenge in drug development is achieving the desired biological effect with minimal off-target interactions. For the this compound scaffold, two distinct yet complementary strategies are being pursued: enhancing selectivity for a single target and designing controlled polypharmacology.

    Enhancing Selectivity: This approach aims to create compounds that interact with high affinity and specificity with a single biological target. For the azepane-piperidine scaffold, this is often achieved through systematic structure-activity relationship (SAR) studies. For example, in the case of the N-benzylated bicyclic azepane, it was discovered that halogenation of the benzyl (B1604629) group significantly modulated the compound's activity and selectivity against different monoamine transporters. nih.gov This demonstrates that subtle chemical modifications can fine-tune the interaction profile of the core scaffold, allowing for the optimization of selectivity for a desired target (e.g., NET over DAT).

    Controlled Polypharmacology: In contrast to the "one molecule, one target" paradigm, polypharmacology involves the intentional design of a single molecule to interact with multiple, disease-relevant targets. nih.gov This strategy can lead to enhanced efficacy or a more favorable side-effect profile, particularly for complex multifactorial diseases like neuropsychiatric disorders. The N-benzylated bicyclic azepane serves as an excellent example, exhibiting potent inhibition of both monoamine transporters (NET/DAT) and the σ-1R. nih.govunibe.ch This multi-target profile could offer a synergistic therapeutic effect. The future design of derivatives will likely involve a "matrix-optimization" approach, where modifications are made to simultaneously tune the activity at several targets to achieve an optimal biological outcome.

    Table 2: SAR Insights for Modulating Selectivity

    Compound SeriesModificationObserved Effect on Biological ActivityImplication for Design
    N-Benzylated Bicyclic AzepanesHalogenation of the N-benzyl groupStrong modulation of activity and selectivity against NET, DAT, and SERT. nih.govProvides a clear strategy for fine-tuning transporter selectivity.
    General Azepane/Piperidine ScaffoldsAlteration of stereochemistryOften leads to significant differences in binding affinity and target specificity.Stereocontrolled synthesis is critical for developing selective agents.
    Carboxylate DerivativesModification of the ester or replacement with bioisosteresCan impact cell permeability, metabolic stability, and target engagement.Key handle for optimizing pharmacokinetic and pharmacodynamic properties.

    Applications in Emerging Therapeutic Areas Beyond Current Focus

    While initial research on complex azepane-piperidine scaffolds has pointed towards applications in neuropsychiatric disorders via modulation of monoamine transporters and sigma receptors, the structural versatility of the core molecule opens doors to numerous other therapeutic areas. nih.govunibe.ch The lipophilic, three-dimensional nature of many bicyclic and polycyclic derivatives makes them particularly well-suited for targeting the central nervous system (CNS). uq.edu.au

    Future research could explore the potential of this compound derivatives in areas such as:

    Neurodegenerative Diseases: Targets implicated in diseases like Alzheimer's and Parkinson's, such as certain G protein-coupled receptors (GPCRs), ion channels, or enzyme families, could be amenable to modulation by novel azepane-piperidine structures.

    Pain Management: The development of non-opioid analgesics is a major unmet medical need. Scaffolds that can selectively modulate targets involved in pain pathways, such as specific ion channels or receptors in the peripheral and central nervous systems, represent a significant opportunity.

    Inflammatory Disorders: Certain inflammatory pathways are regulated by targets that could be addressed by this compound class. By modifying the scaffold to optimize for anti-inflammatory targets, new therapeutic avenues could be uncovered.

    Metabolic Diseases: While less obvious, heterocyclic scaffolds are ubiquitous in drug discovery. Exploring libraries of azepane-piperidine derivatives against targets involved in metabolic regulation, such as diabetes or obesity, could yield unexpected and valuable lead compounds.

    The exploration of these emerging areas will be driven by phenotypic screening of diverse compound libraries and by target-based approaches where derivatives are rationally designed to interact with proteins implicated in these disease states.

    Integration of Artificial Intelligence and Machine Learning in Derivative Discovery

    The traditional drug discovery process is notoriously long and expensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this landscape, and the development of this compound derivatives is no exception. researchgate.netmdpi.com These computational technologies can dramatically accelerate the discovery and optimization of new drug candidates. nih.gov

    Key applications of AI/ML in this context include:

    Virtual Screening and Hit Identification: ML algorithms can be trained on existing data to build predictive models. These models can then screen vast virtual libraries containing millions or even billions of theoretical azepane-piperidine derivatives to identify those with the highest probability of being active against a specific target. nih.govyoutube.com This in silico high-throughput screening significantly reduces the number of compounds that need to be synthesized and tested in the lab. youtube.com

    De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new molecules from scratch. mdpi.comnih.gov By providing the model with the desired properties (e.g., high affinity for a target, good solubility, low predicted toxicity), these algorithms can generate novel azepane-piperidine derivatives that are optimized for a specific therapeutic profile. nih.gov

    Prediction of Pharmacokinetic Properties: A major cause of failure in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties based on a molecule's structure, allowing researchers to prioritize compounds with a higher likelihood of success in later-stage development and to filter out problematic candidates early in the process. youtube.comnih.gov

    Table 3: Application of AI/ML in the Discovery of this compound Derivatives

    AI/ML ApplicationDescriptionPotential Impact
    Predictive ModelingUsing algorithms to predict biological activity, binding affinity, and ADMET properties from chemical structure. researchgate.netnih.govReduces time and cost by prioritizing the synthesis of the most promising compounds. nih.gov
    Virtual High-Throughput ScreeningScreening massive virtual libraries of potential derivatives against a computational model of a biological target.Rapidly identifies potential "hit" compounds from a vast chemical space. youtube.com
    Generative Molecular DesignEmploying deep learning models to generate novel molecular structures with optimized, user-defined properties. nih.govAccelerates lead optimization by suggesting novel, high-quality candidate molecules.
    Data Analysis and Pattern RecognitionAnalyzing complex datasets from screening campaigns to identify subtle structure-activity relationships. nih.govUncovers new design principles and informs the next cycle of compound synthesis.

    Q & A

    Q. What statistical methods are appropriate for analyzing dose-response relationships?

    • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report confidence intervals for EC₅₀/IC₅₀ and assess goodness-of-fit (R² > 0.95) . For outliers, apply Grubbs’ test or robust regression methods.

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